

Introduction: The Strategic Value of a Methoxy-Substituted Pyridine Building Block

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(6-Methoxypyridin-3-yl)ethanol

CAS No.: 214614-65-0

Cat. No.: B3116207

[Get Quote](#)

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. **2-(6-Methoxypyridin-3-yl)ethanol** emerges as a particularly valuable, yet deceptively simple, building block. Its utility is not merely as a spacer or a solubilizing appendage, but as a key intermediate that leverages the electronic influence of the 6-methoxy group on the pyridine ring. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its chemical structure, properties, synthesis, and critical role in the synthesis of advanced pharmaceutical agents, most notably the Aurora B/C kinase inhibitor, GSK1070916.

Chemical Structure and Core Identifiers

The structure of **2-(6-Methoxypyridin-3-yl)ethanol** consists of a pyridine ring substituted at the 6-position with a methoxy group (-OCH₃) and at the 3-position with a 2-hydroxyethyl group (-CH₂CH₂OH). The electron-donating methoxy group significantly influences the reactivity of the pyridine ring, a crucial aspect for its subsequent use in multi-step syntheses.

Diagram 1: Chemical Structure of **2-(6-Methoxypyridin-3-yl)ethanol**

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-(6-methoxypyridin-3-yl)ethan-1-ol	-
Molecular Formula	C ₈ H ₁₁ NO ₂	-
Molecular Weight	153.18 g/mol	-
CAS Number	107553-65-7 (Note: Often referenced by its precursor)	-
Precursor CAS	902130-87-4 (for 2-(6-Methoxypyridin-3-yl)acetic acid)	-

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Physicochemical Properties (Experimental and Estimated)

Property	Value	Basis
Appearance	Colorless to light yellow oil/liquid	Predicted from analogs
Boiling Point	>200 °C (at atm. pressure)	Estimated; expected to be higher than non-hydroxylated analogs due to hydrogen bonding.
Melting Point	Not applicable (likely liquid at STP)	Predicted
Solubility	Soluble in methanol, ethanol, dichloromethane, THF. Sparingly soluble in water.	Predicted based on functional groups (polar alcohol, less polar ether/aromatic ring).
pKa (Pyridine N)	~3.5 - 4.5	Estimated; the 6-methoxy group is electron-donating, slightly increasing basicity compared to unsubstituted pyridine, but this effect is modest.

Spectroscopic Characterization: An Expert's Perspective

Definitive identification and purity assessment in a research setting rely on spectroscopic analysis. Below are the expected spectral characteristics for **2-(6-Methoxypyridin-3-yl)ethanol**.

¹H NMR (Proton NMR) Spectroscopy

- Aromatic Protons (3H): The pyridine ring protons will appear in the aromatic region (δ 6.5-8.5 ppm).
 - H2 (doublet): $\sim\delta$ 8.0-8.2 ppm. This proton is ortho to the ring nitrogen and will be the most deshielded.
 - H4 (doublet of doublets): $\sim\delta$ 7.2-7.4 ppm. Coupled to both H2 and H5.

- H5 (doublet): $\sim\delta$ 6.7-6.9 ppm. This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons.
- Methoxy Protons (3H, singlet): A sharp singlet will appear around δ 3.9-4.1 ppm.
- Ethyl Side-Chain Protons (4H):
 - -CH₂-OH (triplet): $\sim\delta$ 3.8-4.0 ppm. These protons are adjacent to the electronegative oxygen atom, causing a downfield shift.
 - Ar-CH₂- (triplet): $\sim\delta$ 2.7-2.9 ppm. These benzylic-type protons will be shifted downfield by the pyridine ring.
- Hydroxyl Proton (1H, broad singlet): A broad signal, typically between δ 1.5-3.5 ppm. Its chemical shift and appearance are highly dependent on concentration, solvent, and temperature.

¹³C NMR (Carbon NMR) Spectroscopy

- Aromatic Carbons (5C):
 - C6 (ipso, -OCH₃): $\sim\delta$ 160-165 ppm.
 - C2, C4: $\sim\delta$ 145-150 ppm and $\sim\delta$ 135-140 ppm.
 - C5: $\sim\delta$ 110-115 ppm (shielded by the methoxy group).
 - C3 (ipso, -CH₂CH₂OH): $\sim\delta$ 130-135 ppm.
- Side-Chain Carbons (3C):
 - -CH₂-OH: $\sim\delta$ 60-65 ppm.
 - -OCH₃: $\sim\delta$ 53-56 ppm.
 - Ar-CH₂-: $\sim\delta$ 35-40 ppm.

Infrared (IR) Spectroscopy

- O-H Stretch: A strong, broad absorption band centered around 3300-3400 cm^{-1} , characteristic of an alcohol's hydrogen-bonding.
- C-H Stretches: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches just below 3000 cm^{-1} .
- C=N, C=C Stretches: Medium to sharp absorptions in the 1600-1450 cm^{-1} region, typical of the pyridine ring.
- C-O Stretches: Strong absorptions in the 1250-1000 cm^{-1} region, corresponding to the aryl-ether and the primary alcohol C-O bonds.

Mass Spectrometry (MS)

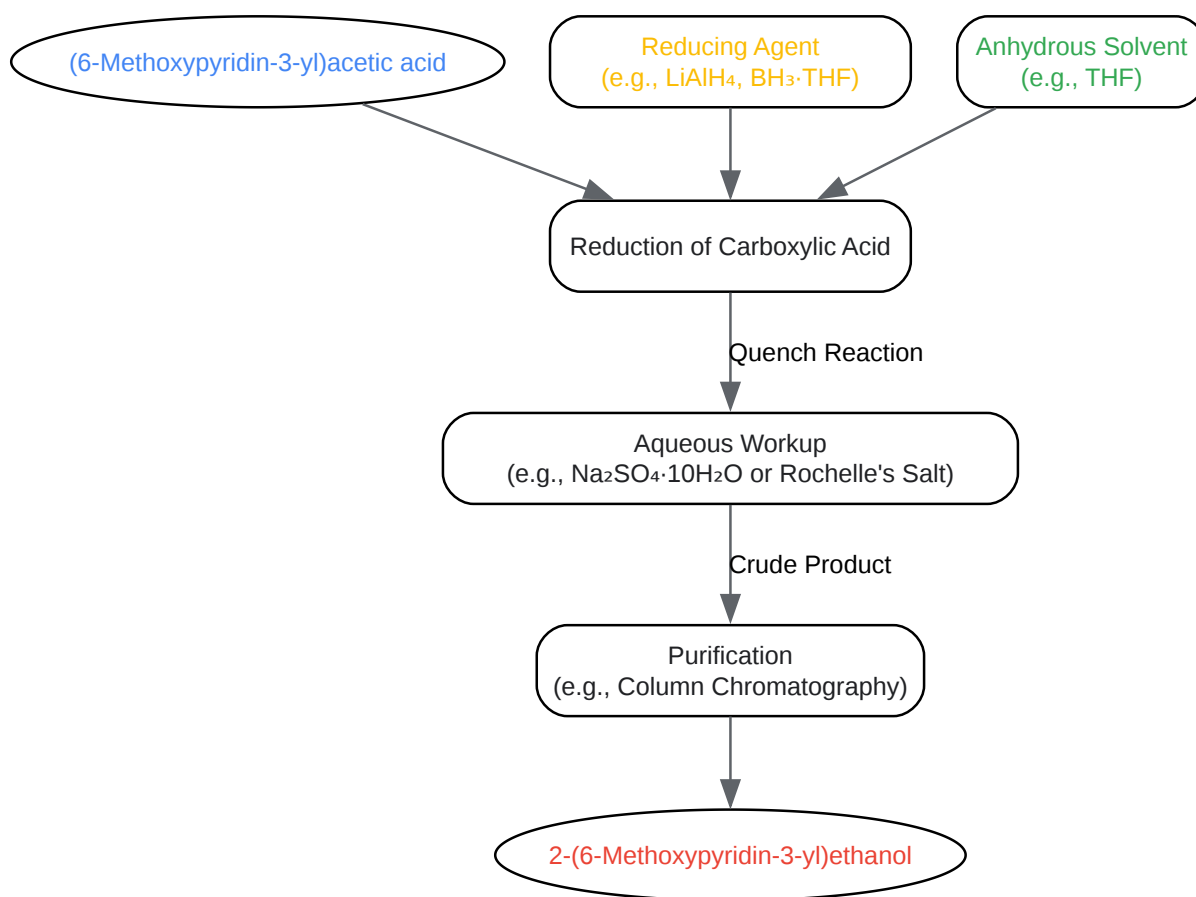
- Molecular Ion (M^+): A peak at $m/z = 153$ is expected, though it may be of low intensity as is common for primary alcohols.
- Key Fragmentation: The primary fragmentation pathway is alpha-cleavage (the breaking of the bond adjacent to the oxygen atom). Loss of the CH_2OH radical (mass 31) would lead to a prominent fragment at $m/z = 122$. Another expected fragmentation is the loss of a water molecule ($M-18$), resulting in a peak at $m/z = 135$.

Synthesis and Reaction Mechanism

The most direct and industrially scalable synthesis of **2-(6-Methoxypyridin-3-yl)ethanol** involves the reduction of its corresponding carboxylic acid, 2-(6-Methoxypyridin-3-yl)acetic acid. This precursor is commercially available or can be synthesized via several established routes.

[1]

Diagram 2: Synthetic Workflow for **2-(6-Methoxypyridin-3-yl)ethanol**



[Click to download full resolution via product page](#)

Detailed Experimental Protocol: Reduction of (6-Methoxypyridin-3-yl)acetic acid

This protocol is a representative procedure based on standard reductions of similar substrates.

[2]

Step 1: Reaction Setup

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
- Cool the stirred suspension to 0 °C using an ice bath.

- Causality: This is a highly exothermic reaction. Starting at 0 °C and performing a slow, controlled addition of the substrate is critical to manage the reaction rate and prevent dangerous temperature spikes.

Step 2: Substrate Addition

- Dissolve (6-Methoxypyridin-3-yl)acetic acid (1.0 equivalent) in a separate flask with anhydrous THF.
- Transfer the acid solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10-15 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
 - Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

Step 3: Reaction Quench and Workup

- Carefully cool the reaction mixture back to 0 °C.
- Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
- Stir the resulting granular white precipitate vigorously for 30 minutes.
 - Causality: This specific workup procedure is designed to safely neutralize the excess reactive hydride and convert the aluminum salts into a filterable solid, simplifying the isolation of the product.

Step 4: Isolation and Purification

- Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
- Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
- The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure **2-(6-Methoxypyridin-3-yl)ethanol**.

Application in Drug Discovery: Synthesis of GSK1070916

The primary significance of **2-(6-Methoxypyridin-3-yl)ethanol** is its role as a precursor to a key side chain used in the synthesis of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases.^{[3][4]} These kinases are critical for regulating cell division, and their overexpression is a hallmark of many cancers, making them a prime therapeutic target.^{[5][6]}

The synthesis of GSK1070916 involves coupling a complex azaindole core with a side chain derived from our title compound. The ethanol functional group is typically converted to a more reactive species, such as a mesylate or halide, to facilitate nucleophilic substitution with an amine on the core structure.

Diagram 3: Role in GSK1070916 Synthesis

This application underscores the importance of the methoxypyridine ethanol building block. The methoxy group's electronic properties and the specific substitution pattern on the pyridine ring are integral to the final compound's ability to bind effectively to the kinase active site.

Safety and Handling

No specific safety data sheet (SDS) is widely available for **2-(6-Methoxypyridin-3-yl)ethanol**. However, based on its functional groups and data from structurally similar compounds, the following precautions are advised.

- Hazard Classification (Predicted): Expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

- Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- Fire: While not highly flammable, it is a combustible organic liquid. Keep away from open flames and sources of ignition. Use standard alcohol-resistant foam, dry chemical, or CO₂ extinguishers.

Conclusion

2-(6-Methoxypyridin-3-yl)ethanol is more than a simple chemical intermediate; it is a strategically designed building block that holds significant value for medicinal chemistry and drug discovery. Its synthesis is straightforward, relying on established and scalable chemical transformations. Its true importance is demonstrated in its application as a key component in the synthesis of complex, high-value molecules like the clinical candidate GSK1070916. Understanding the properties, synthesis, and handling of this compound provides researchers with a powerful tool for the development of next-generation therapeutics targeting critical disease pathways.

References

- Google. (2026). Current time information in Moscow, RU. [Link](#)
- PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubMed. (2014). Synthesis and Properties of a Bio-Based Epoxy Resin With High Epoxy Value and Low Viscosity. National Library of Medicine. Retrieved from [\[Link\]](#)

- Kyushu Institute of Technology. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Library of Medicine. Retrieved from [\[Link\]](#)
- Semantic Scholar. (n.d.). Preparation of substituted alkoxy pyridines via directed metalation and metal-halogen exchange. Retrieved from [\[Link\]](#)
- Beilstein Journals. (2022). Preparation of an advanced intermediate for the synthesis of leustroducsins and phoslactomycins by heterocycloaddition. Retrieved from [\[Link\]](#)
- PubMed. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. National Library of Medicine. Retrieved from [\[Link\]](#)
- National Toxicology Program. (2013). Physicochemical characterization of agro-industrial residues for second-generation ethanol production. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Ethanol, 2-(2-methoxyethoxy)-. National Institute of Standards and Technology. Retrieved from [\[Link\]](#)
- ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [\[Link\]](#)
- Nelson Labs. (2021). Identification of E&L compounds. Retrieved from [\[Link\]](#)
- CAS Common Chemistry. (n.d.). Silane, ethynyltrimethyl-, homopolymer. Retrieved from [\[Link\]](#)
- PubMed. (2009). Methanol-inducible gene expression and heterologous protein production in the methylotrophic yeast *Candida boidinii*. National Library of Medicine. Retrieved from [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. Retrieved from [\[Link\]](#)

- PubMed. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. National Library of Medicine. Retrieved from [[Link](#)]
- MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved from [[Link](#)]
- ResearchGate. (2025). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (n.d.). Cleavage of lignin β -O-4 ether bond via dehydroxylation-hydrogenation strategy over a NiMo sulfide catalyst. Retrieved from [[Link](#)]
- MDPI. (2022). Mechanism Analysis of Ethanol Production from Cellulosic Insulating Paper Based on Reaction Molecular Dynamics. Retrieved from [[Link](#)]
- PubChem. (n.d.). GSK1070916. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- PubMed. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. National Library of Medicine. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. \(6-methoxypyridin-3-yl\)acetic acid; 6-Methoxy-3-pyridineacetic acid | Chemrio \[chemrio.com\]](#)
- [2. Synthesis of well-defined poly\(2-\(dimethylamino\)ethyl methacrylate\) under mild conditions and its co-polymers with cholesterol and PEG using Fe\(0\)/Cu\(ii\) based SARA ATRP -](#)

[Polymer Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)

- [3. Characterization and structural analysis of alcohol-fractionated lignin biofuels processed at ambient temperature - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Phomactinine: proposed Retrosynthesis and Forward Synthesis Routes | Science and Technology of Engineering, Chemistry and Environmental Protection \[iseee.net\]](#)
- [5. LIPID MAPS \[lipidmaps.org\]](#)
- [6. 1-\(6-Methoxypyridin-3-yl\)ethanol | 181820-67-7 \[sigmaaldrich.com\]](#)
- [To cite this document: BenchChem. \[Introduction: The Strategic Value of a Methoxy-Substituted Pyridine Building Block\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3116207/docs#introduction-the-strategic-value-of-a-methoxy-substituted-pyridine-building-block\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check